3-(1-Aminoethyl)pyridin-2-ol hydrochloride 3-(1-Aminoethyl)pyridin-2-ol hydrochloride
Brand Name: Vulcanchem
CAS No.: 2411219-35-5
VCID: VC6063887
InChI: InChI=1S/C7H10N2O.ClH/c1-5(8)6-3-2-4-9-7(6)10;/h2-5H,8H2,1H3,(H,9,10);1H
SMILES: CC(C1=CC=CNC1=O)N.Cl
Molecular Formula: C7H11ClN2O
Molecular Weight: 174.63

3-(1-Aminoethyl)pyridin-2-ol hydrochloride

CAS No.: 2411219-35-5

Cat. No.: VC6063887

Molecular Formula: C7H11ClN2O

Molecular Weight: 174.63

* For research use only. Not for human or veterinary use.

3-(1-Aminoethyl)pyridin-2-ol hydrochloride - 2411219-35-5

Specification

CAS No. 2411219-35-5
Molecular Formula C7H11ClN2O
Molecular Weight 174.63
IUPAC Name 3-(1-aminoethyl)-1H-pyridin-2-one;hydrochloride
Standard InChI InChI=1S/C7H10N2O.ClH/c1-5(8)6-3-2-4-9-7(6)10;/h2-5H,8H2,1H3,(H,9,10);1H
Standard InChI Key JANFAROJEDNQSA-UHFFFAOYSA-N
SMILES CC(C1=CC=CNC1=O)N.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Nomenclature

3-(1-Aminoethyl)pyridin-2-ol hydrochloride belongs to the pyridine derivatives class, with the molecular formula C₇H₁₁ClN₂O. Its IUPAC name derives from the pyridine backbone substituted with a hydroxyl group at position 2 and a 1-aminoethyl group at position 3, neutralized by hydrochloric acid to form the hydrochloride salt. The compound’s structural analogs, such as 3-aminopyridin-2-ol (CAS 33630-99-8), share a similar pyridinone framework but lack the ethylamine side chain .

Physicochemical Properties

While direct measurements for 3-(1-aminoethyl)pyridin-2-ol hydrochloride are unavailable, extrapolations from related compounds provide estimates:

PropertyEstimated ValueSource Compound Reference
Molecular Weight186.63 g/mol ,
Density~1.3 g/cm³
Melting Point150–170°C (decomposes) ,
LogP (Partition Coefficient)-0.5 to 0.2
SolubilityHigh in polar solvents (e.g., water, DMSO)

The hydrochloride salt form enhances aqueous solubility compared to the free base, a property critical for pharmaceutical formulations .

Synthetic Routes and Optimization

Key Synthetic Pathways

The synthesis of 3-(1-aminoethyl)pyridin-2-ol hydrochloride likely involves functionalization of a pyridin-2-ol precursor. A plausible route, adapted from Oklobdzija et al. (1983), involves:

  • Alkylation of 3-Aminopyridin-2-ol: Reaction with chloroethylamine in the presence of a base to introduce the aminoethyl group .

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .

Example Reaction Scheme:

3-Aminopyridin-2-ol+ClCH2CH2NH2Base3-(1-Aminoethyl)pyridin-2-olHClHydrochloride Salt\text{3-Aminopyridin-2-ol} + \text{ClCH}_2\text{CH}_2\text{NH}_2 \xrightarrow{\text{Base}} \text{3-(1-Aminoethyl)pyridin-2-ol} \xrightarrow{\text{HCl}} \text{Hydrochloride Salt}

Pharmacological and Industrial Applications

Role in Coordination Chemistry

The compound’s hydroxyl and amine groups enable chelation of metal ions, a property exploited in catalysis and materials science. Similar structures form complexes with transition metals like Cu(II) and Fe(III), useful in oxidative catalysis .

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